molecular formula C23H16N4O2S B6428014 3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide CAS No. 2034397-78-7

3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide

Cat. No.: B6428014
CAS No.: 2034397-78-7
M. Wt: 412.5 g/mol
InChI Key: WMEBQNDRXIBKHF-UHFFFAOYSA-N
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Description

3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, a pyrazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized via a condensation reaction between 2-aminophenol and a carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrazine Ring: The pyrazine ring is often synthesized through cyclization reactions involving appropriate dicarbonyl compounds and amines.

    Thiophene Incorporation: The thiophene moiety can be introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Final Coupling: The final step involves coupling the benzoxazole, pyrazine, and thiophene fragments. This can be achieved through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazine rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride (NaBH4) or hydrogenation over palladium catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: NaBH4, hydrogen gas with palladium on carbon (Pd/C)

    Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, RSH)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties, particularly in the context of organic semiconductors and light-emitting diodes (OLEDs). Its conjugated system allows for efficient charge transport, making it a candidate for electronic devices.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties. Its stability and electronic characteristics make it suitable for use in sensors and other electronic applications.

Mechanism of Action

The mechanism of action of 3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also bind to proteins, inhibiting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzothiazole-5-carboxamide
  • 3-phenyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
  • 3-phenyl-N-{[3-(pyridin-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and OLEDs.

Properties

IUPAC Name

3-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2S/c28-23(26-14-19-21(25-11-10-24-19)20-7-4-12-30-20)16-8-9-18-17(13-16)22(29-27-18)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEBQNDRXIBKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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